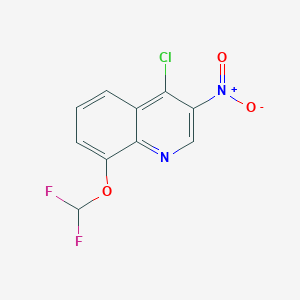

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline

Description

Chemical Structure and Properties 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline (CAS: EN300-264982) is a quinoline derivative with three distinct substituents:

- Chlorine at position 4

- Nitro group at position 3

- Difluoromethoxy group at position 8

Its molecular formula is C₁₀H₅ClF₂N₂O₃, with a molecular weight of 206.04 g/mol .

Properties

IUPAC Name |

4-chloro-8-(difluoromethoxy)-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF2N2O3/c11-8-5-2-1-3-7(18-10(12)13)9(5)14-4-6(8)15(16)17/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZOELMIWKDMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1981148-22-4 | |

| Record name | 4-chloro-8-(difluoromethoxy)-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline typically involves multiple steps:

Nitration: The starting material, 4-chloroquinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3rd position.

Methoxylation: The nitro-substituted intermediate is then subjected to methoxylation using difluoromethyl ether in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group at the 8th position.

Industrial Production Methods

Industrial production of 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis may be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols, solvents like dimethylformamide (DMF), and bases such as sodium hydride (NaH).

Major Products Formed

Reduction: 4-Chloro-8-(difluoromethoxy)-3-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline has several scientific research applications:

Medicinal Chemistry: It serves as a lead compound for the development of novel therapeutic agents targeting specific biological pathways.

Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biological Research: It is employed in studies investigating the biological activity of quinoline derivatives and their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinolines with Fluorinated Groups

4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline

- Molecular Formula : C₁₀H₄ClF₃N₂O₃

- Molecular Weight : 292.6 g/mol

- Key Differences: Replaces the difluoromethoxy group with a trifluoromethoxy (OCF₃) substituent at position 6.

4-Chloro-8-(trifluoromethyl)quinoline

- Molecular Formula : C₁₀H₅ClF₃N

- Molecular Weight : 237.6 g/mol

- Key Differences : Substitutes the difluoromethoxy group with a trifluoromethyl (CF₃) group at position 7. The CF₃ group is more hydrophobic than OCHF₂, which may enhance membrane permeability but reduce solubility in polar solvents .

3-Fluoro-8-nitroquinoline

- Molecular Formula : C₉H₅FN₂O₂

- Molecular Weight : 200.15 g/mol

- Key Differences: Features a fluoro group at position 3 and nitro at position 8.

Nitroquinoline Derivatives with Varied Substituents

7-Bromo-3-nitroquinolin-4-amine

- Molecular Formula : C₉H₆BrN₃O₂

- Molecular Weight : 276.07 g/mol

- Key Differences : Replaces chlorine with bromine at position 7 and introduces an amine at position 4 . Bromine’s larger atomic radius may hinder reactivity in cross-coupling reactions compared to chlorine .

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile

- Molecular Formula : C₁₁H₅ClF₂N₂O

- Molecular Weight : 274.61 g/mol

- Key Differences: Substitutes the nitro group with a cyano (CN) group at position 3. The cyano group’s strong electron-withdrawing nature could redirect electrophilic attack to other positions on the quinoline ring .

Comparative Data Table

Biological Activity

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline is C_10H_6ClF_2N_3O_3. The presence of chlorine, difluoromethoxy, and nitro groups contributes to its reactivity and biological interactions.

The biological activity of 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds in the quinoline class have been shown to inhibit various kinases, including c-Met kinase, which is implicated in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

- Antimicrobial Properties : The nitro group is known for enhancing the antimicrobial activity of compounds. Research indicates that halogenated derivatives can exhibit significant antileishmanial and antitrypanosomal activities, suggesting potential applications in treating neglected tropical diseases .

- Cytotoxic Effects : Studies have shown that compounds with similar structures induce cytotoxic effects in cancer cell lines, making them candidates for further investigation in oncology .

Biological Activity Data

The following table summarizes the biological activities reported for 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline and related compounds:

Case Studies

- Antitumor Activity : A study evaluated a series of quinoline derivatives, including those similar to 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline, against various cancer cell lines. The results demonstrated significant potency against H460 and HT-29 cell lines, indicating potential as an antitumor agent .

- Antimicrobial Efficacy : Research focusing on nitro and halogenated derivatives highlighted their effectiveness against Leishmania species. These findings suggest that compounds like 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline could serve as a basis for new treatments for leishmaniasis and Chagas disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.